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Compound Name: ENMD-2076 Tartrate

Cat. No.: B1683880

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the cross-reactivity profile of ENMD-2076 Tartrate, a
potent and orally bioavailable multi-kinase inhibitor. By objectively comparing its performance
with other established multi-kinase inhibitors, Sunitinib and Sorafenib, this document aims to
equip researchers with the necessary data to make informed decisions in their drug
development and research endeavors.

Executive Summary

ENMD-2076 is a novel small molecule inhibitor with a primary mechanism of action targeting
key pathways in tumor growth and survival, including angiogenesis and cell cycle progression.
Its principal targets are Aurora A kinase and the FMS-like tyrosine kinase 3 (FIt3).[1][2] Beyond
these, it exhibits significant inhibitory activity against a range of other kinases, including those
involved in angiogenesis such as Vascular Endothelial Growth Factor Receptors (VEGFRS)
and Fibroblast Growth Factor Receptors (FGFRs). This multi-targeted profile presents both
therapeutic opportunities and the potential for off-target effects, making a thorough
understanding of its cross-reactivity essential.

Kinase Inhibition Profile of ENMD-2076 Tartrate

ENMD-2076 has been extensively profiled against a wide panel of kinases to determine its
selectivity. The following table summarizes the half-maximal inhibitory concentrations (IC50) for
its primary targets and key off-targets.
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Kinase Target ENMD-2076 IC50 (nM)
FlIt3 1.86
Aurora A 14
KDR (VEGFR2) 58.2
VEGFR3 15.9
FGFR1 92.7
FGFR2 70.8
Src 56.4
PDGFRa 56.4
Aurora B 350
c-Kit 120
RET 104
CSF1R (FMS) 20.2
LCK

NTRK1 (TrkA)

Note: "-" indicates data not readily available in the searched sources.

Screening of ENMD-2076 at a concentration of 1 umol/L against a panel of 100 kinases
revealed that for the majority of these kinases, the inhibition was less than 50%, indicating a
degree of selectivity.[3]

Comparative Kinase Inhibition: ENMD-2076 vs.
Sunitinib vs. Sorafenib

To provide a clearer perspective on the cross-reactivity of ENMD-2076, its inhibitory profile is
compared with two other widely used multi-kinase inhibitors, Sunitinib and Sorafenib.
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Kinase Target

ENMD-2076 IC50

. Sorafenib IC50
Sunitinib IC50 (nM)

(nM) (nM)

Primary Targets
Aurora A 14 - -
FIt3 1.86 50 58
KDR (VEGFR2) 58.2 80 90
PDGFRp - 2 57
c-Kit 120 Potent Inhibitor 68
Raf-1 - - 6
B-Raf - - 22
Common Off-Targets
VEGFR1 - Potent Inhibitor 26
VEGFR3 15.9 Potent Inhibitor 20
PDGFRa 56.4 Potent Inhibitor -
FGERL 927 >10-fold less potent 580

than VEGFR2/PDGFR
FGFR2 70.8 - -
Sre £6.4 >10-fold less potent ]

than VEGFR2/PDGFR
RET 10.4 Potent Inhibitor 43

Note: "Potent Inhibitor" indicates that the compound is known to be a strong inhibitor of the
target, but specific IC50 values were not consistently available across all sources. "-" indicates
data not readily available in the searched sources.

This comparative analysis highlights the unique profile of ENMD-2076, with its potent inhibition
of Aurora A, a feature not shared by Sunitinib or Sorafenib. While all three inhibitors target key
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angiogenic kinases like VEGFR and PDGFR, the relative potencies differ, which may translate
to different efficacy and toxicity profiles.

Signaling Pathways and Experimental Workflow

To visually represent the biological context and experimental procedures, the following
diagrams have been generated.
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Caption: Signaling pathways targeted by ENMD-2076 and comparator drugs.
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Caption: Workflow for biochemical and cellular assays.
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Experimental Protocols
Biochemical Kinase Assays

Objective: To determine the in vitro inhibitory activity of ENMD-2076 against a panel of purified
kinases.

Methodology:

e Enzyme and Substrate Preparation: Recombinant human kinases were obtained from
commercial sources. Corresponding peptide substrates were used for each kinase.

o Assay Buffer: A typical kinase assay buffer consists of 50 mM HEPES (pH 7.5), 10 mM
MgCI2, 1 mM EGTA, and 0.01% Brij-35.

e Compound Dilution: ENMD-2076 was serially diluted in DMSO to generate a range of
concentrations for IC50 determination.

» Kinase Reaction: The kinase, peptide substrate, and ENMD-2076 were pre-incubated in the
assay buffer. The reaction was initiated by the addition of ATP at a concentration equivalent
to its Km for each specific kinase.

 Incubation: The reaction mixture was incubated at room temperature for a specified period
(e.g., 60 minutes).

o Detection: The extent of substrate phosphorylation was quantified using a suitable detection
method, such as the Z'-Lyte Kinase Assay Kit (Invitrogen), which measures the change in
fluorescence upon substrate phosphorylation.

o Data Analysis: The percentage of kinase inhibition was calculated for each concentration of
ENMD-2076. IC50 values were determined by fitting the dose-response data to a four-
parameter logistic equation using graphing software like GraphPad Prism.

Cellular Proliferation Assays

Objective: To assess the antiproliferative effect of ENMD-2076 on various cancer cell lines.

Methodology:
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e Cell Culture: Human cancer cell lines were cultured in their recommended media
supplemented with fetal bovine serum and antibiotics, and maintained in a humidified
incubator at 37°C with 5% CO2.

o Cell Seeding: Cells were seeded into 96-well plates at a predetermined density to ensure
exponential growth during the assay.

o Compound Treatment: After allowing the cells to adhere overnight, they were treated with a
range of concentrations of ENMD-2076 for a specified duration (typically 72 to 96 hours).

o Cell Viability Measurement: Cell viability was assessed using one of the following methods:

o Sulforhodamine B (SRB) Assay: Cells were fixed with trichloroacetic acid, stained with
SRB dye, and the bound dye was solubilized. The absorbance was measured at 510 nm.

o Alamar Blue Assay: Alamar Blue reagent was added to the cells, and after a short
incubation, the fluorescence was measured with excitation at 560 nm and emission at 590
nm.

o Data Analysis: The percentage of cell growth inhibition was calculated relative to untreated
control cells. IC50 values were determined by plotting the percentage of inhibition against
the log of the compound concentration and fitting the data to a sigmoidal dose-response
curve.

Conclusion

ENMD-2076 Tartrate demonstrates a unique cross-reactivity profile, characterized by potent
inhibition of Aurora A and FIt3, in addition to a broad spectrum of anti-angiogenic kinases. Its
profile is distinct from other multi-kinase inhibitors like Sunitinib and Sorafenib, suggesting
potential for different therapeutic applications and toxicity considerations. The provided
experimental data and detailed protocols offer a solid foundation for further investigation and
development of this compound. Researchers are encouraged to consider this comprehensive
profile when designing future preclinical and clinical studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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